2-(1-Phenylethoxy)ethan-1-amine
Description
2-(1-Phenylethoxy)ethan-1-amine is a primary amine characterized by a phenylethoxy substituent (-O-CH(CH₂Ph)) attached to the second carbon of an ethanamine backbone. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.24 g/mol. Structurally, it features a phenyl group linked via an ethoxy spacer to the amine-bearing carbon chain. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(1-phenylethoxy)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
InChI Key |
NPQNWCZDYSKLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(1-Phenylethoxy)ethan-1-amine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Phenylethoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(1-Phenylethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Aromatic vs. Alkyl Substituents : The phenylethoxy group in the target compound confers significant hydrophobicity compared to methoxyethoxy or fluorinated substituents. For instance, 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine (MW 169.2) has lower molecular weight but higher polarity due to the fluorine atom, enhancing solubility in polar solvents .
- Bulkier Groups : NBOMe derivatives (e.g., 25B-NBOMe) exhibit larger molecular weights (>350 g/mol) due to brominated aryl and benzyl groups, which also contribute to their psychoactive properties by enhancing receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
